1-Amino-4,4,4-trifluorobutan-2-ol
CAS No.: 371-87-9
Cat. No.: VC14432822
Molecular Formula: C4H8F3NO
Molecular Weight: 143.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 371-87-9 |
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Molecular Formula | C4H8F3NO |
Molecular Weight | 143.11 g/mol |
IUPAC Name | 1-amino-4,4,4-trifluorobutan-2-ol |
Standard InChI | InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2 |
Standard InChI Key | KZNGMHZLGGFBIH-UHFFFAOYSA-N |
Canonical SMILES | C(C(CN)O)C(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Stereochemical Configuration and Bonding
The compound’s structure features a four-carbon chain with a trifluoromethyl group at the terminal carbon, a hydroxyl group at the second carbon, and an amine group at the first carbon. The IUPAC name, 1-amino-4,4,4-trifluorobutan-2-ol, reflects this arrangement. The trifluoromethyl group induces strong electron-withdrawing effects, increasing the compound’s polarity and acidity compared to non-fluorinated analogs.
The canonical SMILES representation (C(C(CN)O)C(F)(F)F) and InChIKey (KZNGMHZLGGFBIH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies . The InChI string (InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2) further details the atomic connectivity and stereochemistry .
Table 1: Molecular Properties
Synthesis and Industrial Production
Hydroamination-Reduction Pathway
The industrial synthesis of 1-amino-4,4,4-trifluorobutan-2-ol involves a two-step process:
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Hydroamination: A fluorinated alkene reacts with ammonia under catalytic conditions to form an intermediate amine.
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Reduction: The intermediate undergoes selective reduction using agents like lithium aluminum hydride (LiAlH₄) to yield the final amino alcohol.
Continuous flow reactors optimize reaction parameters (temperature, pressure, catalyst loading) for scalability. Post-synthesis purification employs crystallization and chromatography to achieve >98% purity, critical for pharmaceutical applications.
Industrial Challenges
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Byproduct Formation: Competing reactions may generate trifluoroacetic acid derivatives, necessitating precise stoichiometric control.
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Catalyst Deactivation: Fluorine’s electronegativity can poison transition-metal catalysts, requiring frequent regeneration.
Biological Activity and Applications
Pharmaceutical Research
Ambeed lists the compound under "Antibiotic and Antivirus" and "Pharmaceutical Research" categories, suggesting ongoing exploration in drug discovery . Its fluorinated structure may improve metabolic stability in lead compounds, though in vivo efficacy remains unverified.
Shipping Type | Cost (USD) |
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Excepted Quantity | 0.00 |
Limited Quantity | 15–60 |
Inaccessible (Domestic) | 80+ |
Accessible (International) | 200+ |
Air transport in Excepted Quantity packaging permits up to 1g per container for Class 6.1 materials .
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